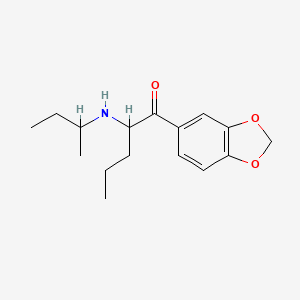
N-sec-Butyl pentylone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-sec-Butyl pentylone: is a synthetic cathinone, a class of compounds known for their stimulant effects. It is structurally related to other cathinones, which are derived from the naturally occurring alkaloid cathinone found in the khat plant. This compound is often used in research and forensic applications due to its psychoactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-sec-Butyl pentylone typically involves the reaction of 1,3-benzodioxole with 2-bromopentane in the presence of a base to form the intermediate compound. This intermediate is then reacted with sec-butylamine under controlled conditions to yield this compound .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature, pressure, and purity to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-sec-Butyl pentylone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Applications De Recherche Scientifique
N-sec-Butyl pentylone is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Some of its key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in various samples.
Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin transporters.
Medicine: Investigated for its potential use in treating certain neurological disorders, although its psychoactive properties pose significant challenges.
Mécanisme D'action
N-sec-Butyl pentylone exerts its effects primarily by interacting with neurotransmitter transporters in the brain. It acts as a dopamine transporter blocker and a serotonin transporter substrate. This dual action leads to increased levels of dopamine and serotonin in the synaptic cleft, resulting in enhanced neurotransmission and stimulant effects. The compound’s mechanism of action involves binding to the transporters and inhibiting the reuptake of these neurotransmitters, thereby prolonging their activity .
Comparaison Avec Des Composés Similaires
- N-ethyl pentylone
- Pentylone
- Methylone
- Butylone
Comparison: N-sec-Butyl pentylone is unique among its analogs due to its specific substitution pattern on the benzodioxole ring and the presence of a sec-butyl group. This structural variation results in distinct pharmacological properties, such as a different affinity for dopamine and serotonin transporters compared to its analogs. For instance, pentylone and butylone are known to have varying degrees of selectivity for dopamine and serotonin transporters, which influences their stimulant effects and potential for abuse .
Propriétés
Numéro CAS |
802575-13-9 |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-4-6-13(17-11(3)5-2)16(18)12-7-8-14-15(9-12)20-10-19-14/h7-9,11,13,17H,4-6,10H2,1-3H3 |
Clé InChI |
BKWYAZGGZTXSSF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B10814046.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10814052.png)
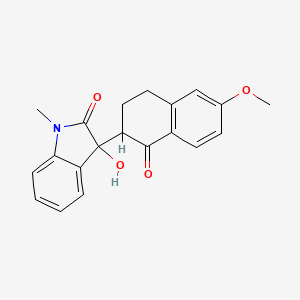
![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)
![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)
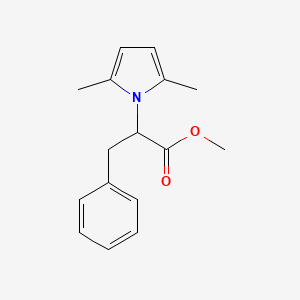
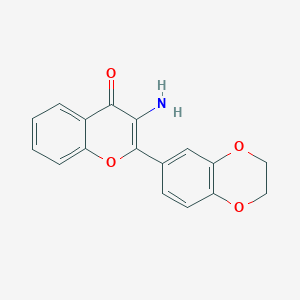
![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
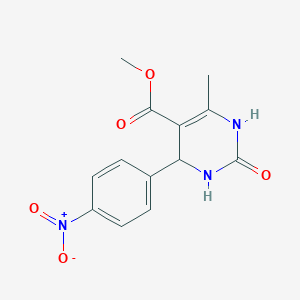
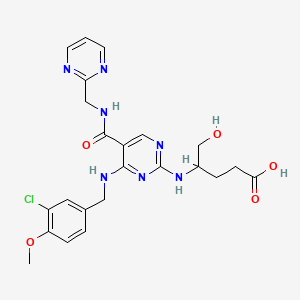
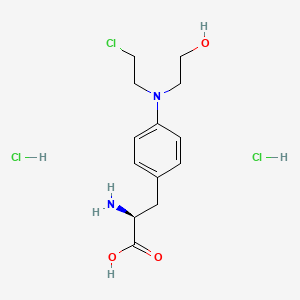
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
